References:[3] Antinociceptive Pharmacology of N-[[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl) sulfonyl]methylamino]ethoxy]-N-methylacetamide Fumarate (LF22-0542), a Novel Nonpeptidic Bradykinin B1 Receptor Antagonist[5] REPORT - Synthesis of promising antibacterial and antifungal agents: 2-[amino]-N-(un/substituted-phenyl)acetamides.[15] Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles[22] SYNTHESIS OF N-[4-({4-[(5-METHYL-1, 3, 4-THIADIAZOL-2-YL)SULFAMOYL] PHENYL}SULFAMOYL)PHENYL]AMINE: AN IMPURITY IN THE ANTIBACTERIAL DRUG SULFAMETHIZOLE[25] One-pot synthesis of sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives and evaluation of their biological activity[26] Efficient Synthesis of N-tert-Butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]- 8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide and Related CCKB Antagonists[27] Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer.
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: